N-(Pyrimidin-4-yl)acetamide N-(Pyrimidin-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 16166-22-6
VCID: VC21053870
InChI: InChI=1S/C6H7N3O/c1-5(10)9-6-2-3-7-4-8-6/h2-4H,1H3,(H,7,8,9,10)
SMILES: CC(=O)NC1=NC=NC=C1
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol

N-(Pyrimidin-4-yl)acetamide

CAS No.: 16166-22-6

Cat. No.: VC21053870

Molecular Formula: C6H7N3O

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

N-(Pyrimidin-4-yl)acetamide - 16166-22-6

Specification

CAS No. 16166-22-6
Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
IUPAC Name N-pyrimidin-4-ylacetamide
Standard InChI InChI=1S/C6H7N3O/c1-5(10)9-6-2-3-7-4-8-6/h2-4H,1H3,(H,7,8,9,10)
Standard InChI Key MVCZKPMTGFFULA-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC=NC=C1
Canonical SMILES CC(=O)NC1=NC=NC=C1

Introduction

Chemical Properties and Structure

Molecular Information

Based on comparative analysis with similar compounds, N-(Pyrimidin-4-yl)acetamide would have the molecular formula C6H7N3O with an estimated molecular weight of approximately 137 g/mol. This can be inferred by comparing with the molecular structures of N-(pyridin-4-yl)acetamide (C7H8N2O, 136.15 g/mol) and N4-acetylcytosine (C6H7N3O2, 153.141 g/mol) . The structure involves a pyrimidine ring with an acetamide group at the 4-position, enabling significant hydrogen bonding capabilities.

Physical Characteristics

N-(Pyrimidin-4-yl)acetamide likely exists as a crystalline solid at room temperature. Drawing parallels with similar compounds such as N-(4-methylpyridin-2-yl)acetamide, it would likely form intramolecular hydrogen bonds and potentially create dimers through N-H···O interactions. These structural features would contribute to its stability and influence its solubility properties, making it likely soluble in polar organic solvents with moderate water solubility.

Structural Features and Comparisons

Table 1: Comparative Structural Analysis of N-(Pyrimidin-4-yl)acetamide and Related Compounds

PropertyN-(Pyrimidin-4-yl)acetamideN-(pyridin-4-yl)acetamideN-(4-methylpyridin-2-yl)acetamideN4-acetylcytosine
Molecular FormulaC6H7N3OC7H8N2OC8H10N2OC6H7N3O2
Molecular Weight~137 g/mol136.15 g/mol 150.18 g/mol153.141 g/mol
Heterocyclic CorePyrimidinePyridinePyridinePyrimidone
Nitrogen Count3223
Key Structural FeatureAcetamide at position 4 of pyrimidineAcetamide at position 4 of pyridineAcetamide at position 2, methyl at position 4Acetyl group at N4 of cytosine

Synthesis Methods

Proposed Synthetic Routes

Based on synthesis methods for structurally similar compounds, N-(Pyrimidin-4-yl)acetamide could be synthesized through the reaction of 4-aminopyrimidine with acetic anhydride. The reaction would proceed similarly to that of N-(4-methylpyridin-2-yl)acetamide:

4-aminopyrimidine+acetic anhydrideN-(Pyrimidin-4-yl)acetamide+acetic acid\text{4-aminopyrimidine} + \text{acetic anhydride} \rightarrow \text{N-(Pyrimidin-4-yl)acetamide} + \text{acetic acid}

This reaction would typically occur under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period.

Alternative Synthetic Approaches

Several alternative approaches could be employed:

  • Reaction of 4-aminopyrimidine with acetyl chloride in the presence of a base such as triethylamine

  • Microwave-assisted synthesis for improved reaction efficiency and yield

  • Solid-phase synthesis techniques for research applications requiring small quantities

Chemical Reactions and Mechanisms

Predicted Reactivity Profile

N-(Pyrimidin-4-yl)acetamide would likely undergo several reaction types similar to those observed with related acetamide derivatives:

  • Hydrolysis: Cleavage of the acetamide bond under acidic or basic conditions to yield 4-aminopyrimidine

  • Oxidation: Potential formation of N-oxide derivatives at the pyrimidine nitrogen atoms

  • Reduction: Conversion of the acetamide group to an amine group

  • Substitution: Replacement of the acetamide group by other functional groups through nucleophilic substitution

Reaction Conditions and Reagents

Table 2: Potential Reactions and Conditions for N-(Pyrimidin-4-yl)acetamide

Reaction TypeReagentsConditionsExpected Products
HydrolysisHCl or NaOHAqueous solution, heat4-aminopyrimidine + acetic acid
OxidationH2O2, m-CPBARoom temperature, organic solventN-oxide derivatives
ReductionLiAlH4, NaBH4Anhydrous conditions, 0°C to rt4-(ethylamino)pyrimidine
Nucleophilic SubstitutionVarious nucleophilesDepends on nucleophileSubstituted derivatives

Biological Activity and Applications

Research and Pharmaceutical Applications

N-(Pyrimidin-4-yl)acetamide could serve multiple purposes in research and pharmaceutical development:

  • Building Block: As an intermediate in the synthesis of more complex molecules with therapeutic potential

  • Lead Compound: As a starting point for developing compounds with improved biological activities

  • Pharmacological Tool: For studying biological pathways and mechanisms

  • Structural Analog: For structure-activity relationship (SAR) studies in drug development

Research Context and Comparisons

Mechanistic Insights

The mechanism of action for N-(Pyrimidin-4-yl)acetamide would likely involve specific molecular interactions. The pyrimidine ring could facilitate binding to target proteins through π-π stacking interactions with aromatic amino acid residues, while the acetamide group could form hydrogen bonds with polar amino acid residues or backbone atoms. These interactions could modulate enzyme activity or affect receptor function.

Comparative Biological Activity

Table 3: Predicted Biological Activities Based on Structural Analysis

CompoundPredicted Primary TargetsPotential Therapeutic AreasStructural Features Contributing to Activity
N-(Pyrimidin-4-yl)acetamideEnzymes involved in cellular signaling, Protein synthesis pathwaysAntimicrobial, Anti-inflammatoryPyrimidine ring, Acetamide group
N-(4-methylpyridin-2-yl)acetamidecGMP-dependent protein kinaseAntiparasiticPyridine ring, Acetamide group
2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamideAcetylcholinesteraseNeurological disordersComplex pyrimidine derivative

Future Research Directions

The potential of N-(Pyrimidin-4-yl)acetamide warrants further investigation in several areas:

  • Structural Characterization: Detailed crystal structure analysis to understand its three-dimensional arrangement and potential for intermolecular interactions

  • Biological Screening: Systematic evaluation of its activity against various enzymes and receptors

  • Derivatization Studies: Synthesis of structural analogs to establish structure-activity relationships

  • Computational Analysis: Molecular docking and modeling studies to predict binding modes with potential biological targets

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